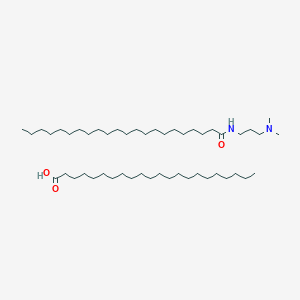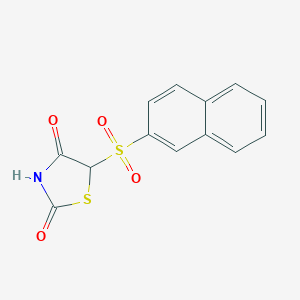
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione, also known as NADPH oxidase inhibitor, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications in various diseases. This compound is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells, and has been shown to have beneficial effects in several disease models.
Mecanismo De Acción
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor exerts its therapeutic effects by inhibiting the activity of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, an enzyme that produces ROS in cells. ROS are highly reactive molecules that can damage cellular components and contribute to the development of various diseases. By inhibiting 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor reduces ROS levels and protects cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to have several biochemical and physiological effects in cells and tissues. These include reduction of oxidative stress, inhibition of inflammation, improvement of vascular function, inhibition of tumor growth and metastasis, improvement of glucose metabolism, and protection against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has several advantages for lab experiments, including its specificity for 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase and its ability to inhibit ROS production. However, it also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor. These include the identification of new and more potent inhibitors, the development of targeted delivery systems, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to better understand the potential toxicity and side effects of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor, as well as its optimal dosage and administration.
Métodos De Síntesis
The synthesis of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione involves the reaction of 2-naphthalenesulfonic acid with thiosemicarbazide in the presence of a base, followed by cyclization with chloroacetic acid. The final product is obtained by treatment with sodium hydroxide and purification through recrystallization.
Aplicaciones Científicas De Investigación
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders. In cardiovascular diseases, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved vascular function and reduced risk of atherosclerosis. In cancer, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to inhibit tumor growth and metastasis by reducing ROS levels and inhibiting angiogenesis. In diabetes, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to improve insulin sensitivity and reduce oxidative stress, leading to improved glucose metabolism. In neurodegenerative disorders, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and reduced risk of neurodegeneration.
Propiedades
Número CAS |
125518-46-9 |
|---|---|
Nombre del producto |
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione |
Fórmula molecular |
C13H9NO4S2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
5-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO4S2/c15-11-12(19-13(16)14-11)20(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H,14,15,16) |
Clave InChI |
ITLAZBMGSXRIEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
Sinónimos |
5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione AY 31637 AY-31,637 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



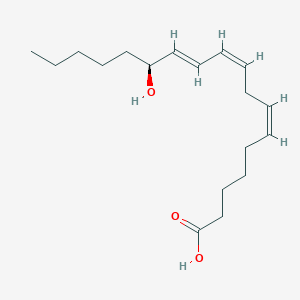
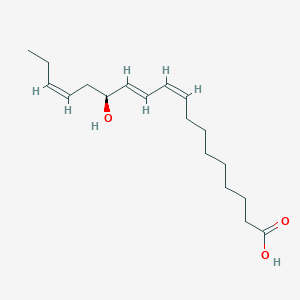
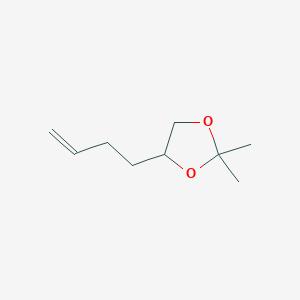
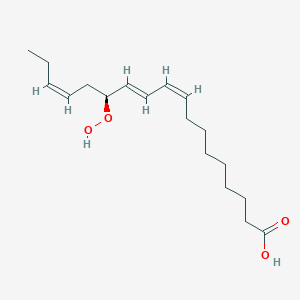
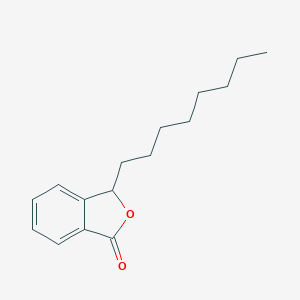
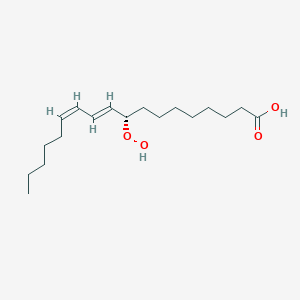
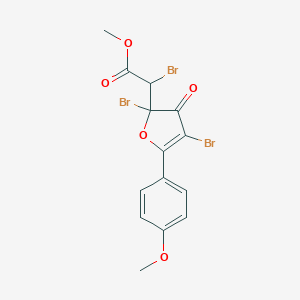
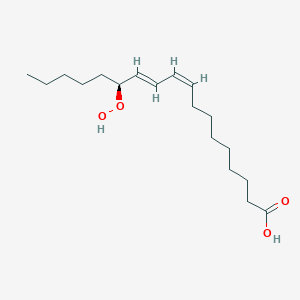
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
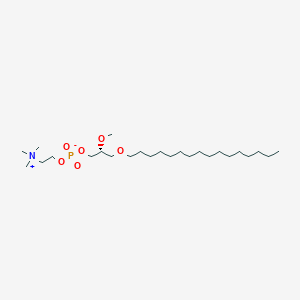
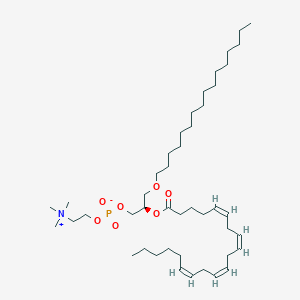
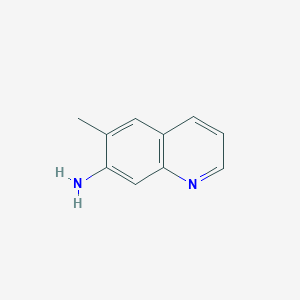
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
